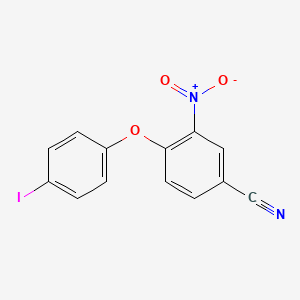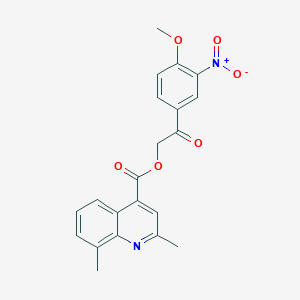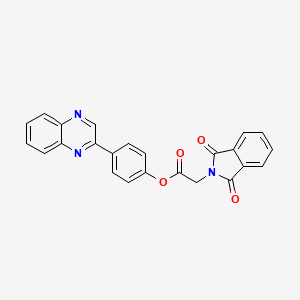![molecular formula C27H15N3O5 B3675032 2-(4-NITROPHENYL)-2-OXOETHYL ACENAPHTHYLENO[1,2-B]QUINOXALINE-9-CARBOXYLATE](/img/structure/B3675032.png)
2-(4-NITROPHENYL)-2-OXOETHYL ACENAPHTHYLENO[1,2-B]QUINOXALINE-9-CARBOXYLATE
Overview
Description
2-(4-Nitrophenyl)-2-oxoethyl acenaphthyleno[1,2-b]quinoxaline-9-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry . This compound, in particular, is characterized by its unique structure, which includes a nitrophenyl group, an oxoethyl group, and an acenaphthylenoquinoxaline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-2-oxoethyl acenaphthyleno[1,2-b]quinoxaline-9-carboxylate typically involves multicomponent reactions. One common method includes the condensation of acenaphthoquinone with appropriate amines and aldehydes under specific conditions . The reaction is often catalyzed by palladium catalysts or other transition metal catalysts to facilitate the formation of the quinoxaline ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale multicomponent reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-2-oxoethyl acenaphthyleno[1,2-b]quinoxaline-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted quinoxalines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-Nitrophenyl)-2-oxoethyl acenaphthyleno[1,2-b]quinoxaline-9-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl acenaphthyleno[1,2-b]quinoxaline-9-carboxylate involves its interaction with various molecular targets. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells . Additionally, the quinoxaline core can intercalate with DNA, disrupting its function and leading to cell death . These mechanisms contribute to the compound’s anticancer and antibacterial activities.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-b]quinoxaline derivatives: Known for their antioxidant, anticancer, and antibacterial properties.
Quinoxaline 1,4-di-N-oxides: These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
Uniqueness
2-(4-Nitrophenyl)-2-oxoethyl acenaphthyleno[1,2-b]quinoxaline-9-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitrophenyl and oxoethyl groups, along with the acenaphthylenoquinoxaline core, makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] acenaphthyleno[1,2-b]quinoxaline-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H15N3O5/c31-23(15-7-10-18(11-8-15)30(33)34)14-35-27(32)17-9-12-21-22(13-17)29-26-20-6-2-4-16-3-1-5-19(24(16)20)25(26)28-21/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDHKLUFDBGIGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=NC5=C(C=C(C=C5)C(=O)OCC(=O)C6=CC=C(C=C6)[N+](=O)[O-])N=C4C3=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(5-methyl-1,3-benzothiazol-2-yl)-N-{2-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}aniline](/img/structure/B3674966.png)

![2-{[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B3674988.png)
![(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione](/img/structure/B3674992.png)
![(5Z)-5-[(2-chloro-3,4-diethoxyphenyl)methylidene]-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3674993.png)

![2-({[(4-chlorobenzyl)thio]acetyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B3675001.png)



![2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3675040.png)
![4-({[(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid](/img/structure/B3675056.png)
![N-[[2-[(2-chlorophenyl)methoxy]phenyl]methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B3675057.png)

